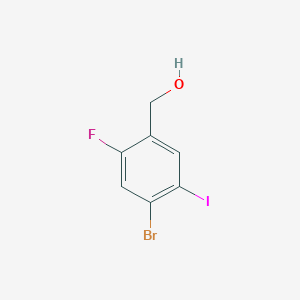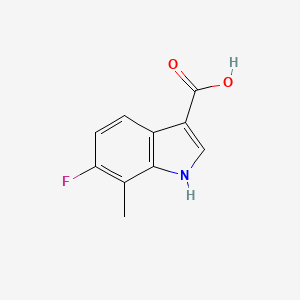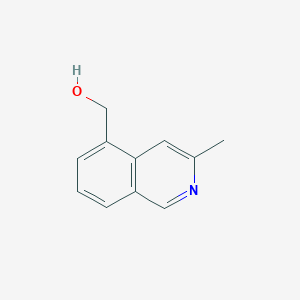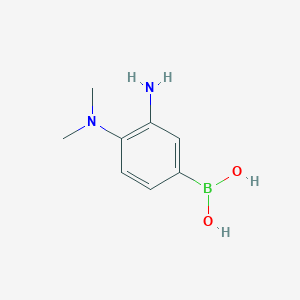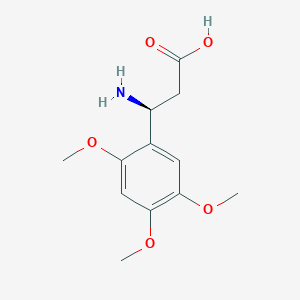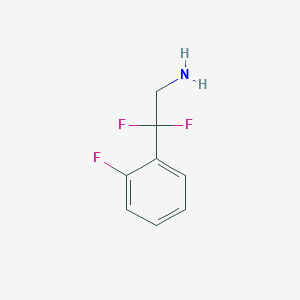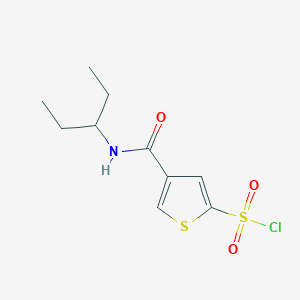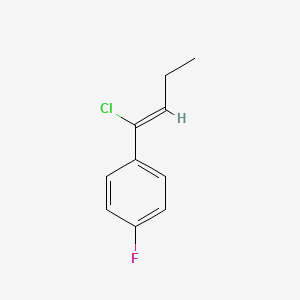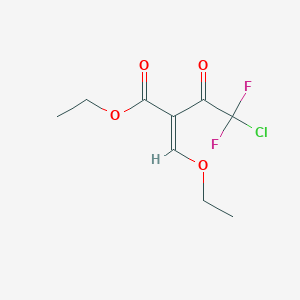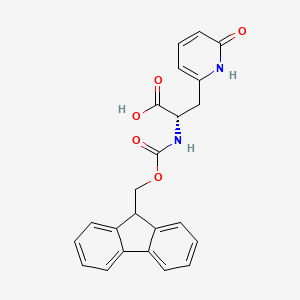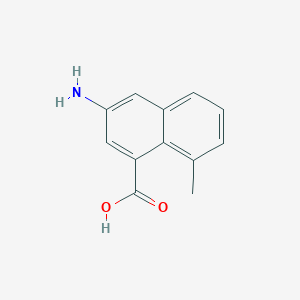
3-Amino-8-methyl-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-8-methyl-1-naphthoic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the third position and a methyl group at the eighth position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methyl-1-naphthoic acid typically involves the nitration of 8-methyl-1-naphthoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 3-amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: 3-Amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-8-methyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
3-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the eighth position.
8-Methyl-1-naphthoic acid: Similar structure but lacks the amino group at the third position.
1-Amino-2-naphthoic acid: Different substitution pattern on the naphthalene ring.
Uniqueness: 3-Amino-8-methyl-1-naphthoic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-amino-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
Clave InChI |
VKFAJPRXOPLRPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
